[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride

Salt selection Solubility engineering Pre-formulation

Researchers face solubility and batch reproducibility issues with freebase or undefined N-alkyl phenethylamine analogs. This para-bromo secondary amine is supplied as the pre-formed HCl salt (HBD=2) to enhance aqueous handling without salt formation steps. - **Salt Advantage**: Higher dissolution rate vs. free base; consistent logP ~5.3. - **Synthetic Utility**: Para-Br handles Suzuki/Buchwald couplings; N-heptyl secondary amine supports orthogonal diversification. - **QC Certainty**: Batch-specific NMR, HPLC, GC (≥95% purity) ensures SAR/QSAR reproducibility. Available for immediate R&D supply.

Molecular Formula C15H25BrClN
Molecular Weight 334.73
CAS No. 1788613-51-3
Cat. No. B2608841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride
CAS1788613-51-3
Molecular FormulaC15H25BrClN
Molecular Weight334.73
Structural Identifiers
SMILESCCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl
InChIInChI=1S/C15H24BrN.ClH/c1-3-4-5-6-7-12-17-13(2)14-8-10-15(16)11-9-14;/h8-11,13,17H,3-7,12H2,1-2H3;1H
InChIKeyNRKBJANBWXVJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)ethylheptylamine HCl Baseline Profile


[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride (CAS 1788613-51-3) is a para-bromo-substituted, N-heptyl secondary phenethylamine derivative supplied as the hydrochloride salt [1]. The compound features a C7 n-heptyl chain on the amine nitrogen, a methyl group at the α-carbon (introducing a stereocenter), and a bromine atom at the para position of the phenyl ring, yielding the molecular formula C₁₅H₂₅BrClN and a molecular weight of 334.72 g/mol [1]. It is classified as an organic building block / research chemical , with GHS hazard classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1].

Why Generic Substitution Is Not Advisable


Simple in-class substitution of [1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride with its free base (CAS 1271649-60-5) or with N-alkyl chain-length analogs (e.g., N-octyl, CAS 1457577-85-3) is not without consequence. The hydrochloride salt form confers an additional hydrogen bond donor (HBD count = 2 vs. 1 for the free base) and a formal ion pair, which can materially alter aqueous solubility, dissolution rate, hygroscopicity, and long-term storage stability [1]. Furthermore, the N-heptyl chain length directly governs the computed logP (5.3 for the free base) [2]; even a one-methylene shift to N-octyl increases the molecular weight by ~12 Da and is expected to raise lipophilicity, affecting membrane partitioning in biological assays or phase-transfer behavior in synthetic applications [2]. Procurement of a compound with batch-specific, multi-method analytical certification (NMR, HPLC, GC) rather than a generic analogue without equivalent QC documentation ensures lot-to-lot reproducibility critical for quantitative structure-activity relationship (QSAR) studies and patent-relevant freedom-to-operate .

Quantitative Differentiation Evidence vs. Comparators


Salt Form Impact on Hydrogen Bond Donor Count

The target hydrochloride salt (CAS 1788613-51-3) possesses a hydrogen bond donor (HBD) count of 2, while the corresponding free base (CAS 1271649-60-5) has an HBD count of 1 [1][2]. The increased HBD capacity of the salt form is empirically associated with enhanced aqueous solubility via stronger hydrogen-bonding interactions with water, while the free base's lower HBD count favors higher organic-solvent solubility and membrane permeability [1][2].

Salt selection Solubility engineering Pre-formulation

Chain Length Effect on Lipophilicity and Molecular Weight

The N-heptyl chain in the target compound gives a molecular weight of 334.72 g/mol (hydrochloride) and a computed XLogP3-AA of 5.3 for the parent free base [1][2]. In contrast, the N-octyl analog [1-(4-Bromophenyl)ethyl](octyl)amine (free base, CAS 1457577-85-3) has a molecular weight of 312.29 g/mol [3]. Each additional methylene unit in an n-alkyl chain incrementally increases logP by approximately +0.5 units (class-level inference for alkylamines) [4].

Lipophilicity tuning SAR Chain-length optimization

Multi-Method Analytical QC for Batch Reproducibility

Bidepharm supplies CAS 1788613-51-3 at a standard purity specification of 95% with batch-specific quality control reports including NMR, HPLC, and GC . This orthogonal triple-method verification (structural identity by NMR, purity by HPLC, volatile impurity profile by GC) exceeds the typical single-method (HPLC-only) purity certificates provided for many generic building-block analogs .

Quality control Batch reproducibility Analytical characterization

Optimal Application Scenarios


Synthesis of N-Alkyl Phenethylamine Libraries

For medicinal chemistry teams synthesizing N-alkyl phenethylamine libraries that require a pre-formed hydrochloride salt with verified purity, CAS 1788613-51-3 provides an immediate entry point without the need for salt formation or purification. The batch-specific NMR + HPLC + GC certification ensures structural fidelity and purity (95%) directly applicable to SAR tables .

Aqueous-Assay-Compatible Building Block Procurement

For researchers requiring a para-bromo phenethylamine building block with improved aqueous solubility for biochemical assay preparation, the hydrochloride salt form (HBD = 2) offers a solubility advantage over the free base (HBD = 1) [1][2]. The N-heptyl chain provides a moderate logP (5.3) that balances aqueous compatibility with sufficient lipophilicity for target engagement [2].

Cross-Coupling Substrate with Orthogonal Diversification

The para-bromo substituent on the phenyl ring serves as a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The N-heptyl secondary amine, being sterically accessible, can also be functionalized (e.g., amidation, reductive amination) without competing with the aryl bromide site, enabling orthogonal diversification strategies .

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